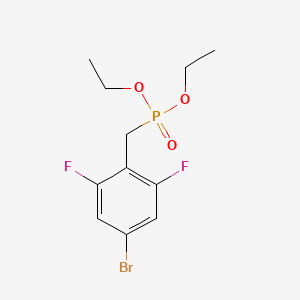
Diethyl 4-Bromo-2,6-difluorobenzylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 4-Bromo-2,6-difluorobenzylphosphonate is an organophosphorus compound with the molecular formula C11H14BrF2O3P. This compound is characterized by the presence of bromine, fluorine, and phosphonate groups, making it a versatile reagent in organic synthesis. It is commonly used as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-Bromo-2,6-difluorobenzylphosphonate typically involves the reaction of 4-bromo-2,6-difluorobenzyl alcohol with diethyl phosphite. The reaction is carried out under anhydrous conditions in the presence of a base such as sodium hydride or potassium carbonate. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions
Diethyl 4-Bromo-2,6-difluorobenzylphosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: The compound can be reduced to form the corresponding phosphine oxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Phosphonic acids are formed.
Reduction: Phosphine oxides are produced.
科学的研究の応用
Diethyl 4-Bromo-2,6-difluorobenzylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
作用機序
The mechanism of action of Diethyl 4-Bromo-2,6-difluorobenzylphosphonate involves its interaction with nucleophilic groups such as amines, thiols, and carboxylates. The compound forms covalent bonds with these groups, leading to structural and functional modifications of the target molecules. This interaction can influence the behavior and interactions of the target molecules within biological systems .
類似化合物との比較
Similar Compounds
- Diethyl (4-Bromobutyl)phosphonate
- Diethyl (bromodifluoromethyl)phosphonate
- Diethyl (4-bromophenyl)phosphonate
Uniqueness
Diethyl 4-Bromo-2,6-difluorobenzylphosphonate is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and selectivity in chemical reactions. The combination of these halogens with the phosphonate group makes it a valuable reagent in organic synthesis, offering distinct advantages over similar compounds .
特性
分子式 |
C11H14BrF2O3P |
|---|---|
分子量 |
343.10 g/mol |
IUPAC名 |
5-bromo-2-(diethoxyphosphorylmethyl)-1,3-difluorobenzene |
InChI |
InChI=1S/C11H14BrF2O3P/c1-3-16-18(15,17-4-2)7-9-10(13)5-8(12)6-11(9)14/h5-6H,3-4,7H2,1-2H3 |
InChIキー |
UNWRYHRQIWUZSC-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(CC1=C(C=C(C=C1F)Br)F)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



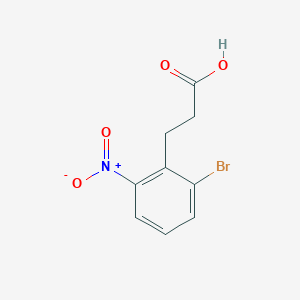
![Ethyl (R)-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-[bis(boc)amino]pyridazine-3-carboxylate](/img/structure/B13686924.png)


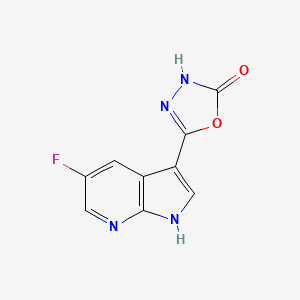
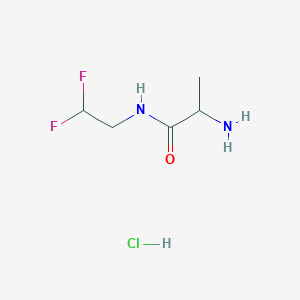

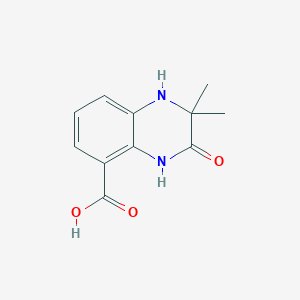

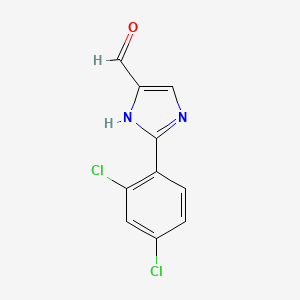

![1-[(1-Methyl-3-pyrazolyl)methyl]guanidine](/img/structure/B13686982.png)

